1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-5(2)13-3-6(8(14)15)7(4-13)9(10,11)12/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCMJDWNRUCRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with isopropyl and trifluoromethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the isopropyl group is replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrrole Derivatives
Several structurally related pyrrole-carboxylic acid derivatives have been synthesized and studied. Key analogs include:
*Estimated based on ESIMS data .
Key Observations :
- Trifluoromethyl Groups : Present in the target compound, 254, 261, and compound, these groups enhance metabolic stability and electron-deficient character, influencing reactivity .
- Substituent Diversity : The isopropyl group in the target compound contributes to steric hindrance, whereas hydroxyethyl () and pyridinyl (255, 261) groups introduce polar or aromatic interactions .
- Core Heterocycle Variations : Pyrazole derivatives (e.g., SY084397) exhibit distinct electronic profiles compared to pyrrole-based analogs .
Comparative Analysis of Physicochemical Properties
A critical comparison of physical properties reveals substituent-driven trends:
Implications :
- Larger analogs (e.g., 261, MW 354.2) may face challenges in membrane permeability due to increased size .
Biological Activity
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a synthetic compound belonging to the pyrrole family, characterized by its unique trifluoromethyl and isopropyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanisms of action.
- Molecular Formula : C9H10F3NO2
- Molar Mass : 221.18 g/mol
- CAS Number : 1341766-01-5
Biological Activity Overview
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has been investigated for various biological activities, including:
- Antimicrobial Activity
- Anticancer Activity
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | Staphylococcus aureus | 15 | Candida albicans | 12 |
| E. coli | 14 | Saccharomyces cerevisiae | 10 | |
| Pseudomonas aeruginosa | 13 | Aspergillus niger | 11 |
The antimicrobial activity is attributed to the presence of the heterocyclic ring, which enhances interaction with microbial targets. Studies have shown that introducing functional groups, such as methoxy groups, can further increase activity against certain pathogens .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It appears to inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| A375 | 3.5 |
| HCT116 | 4.2 |
The mechanism of action for its anticancer effects may involve the inhibition of specific kinases or enzymes involved in cell cycle regulation and apoptosis .
The biological activity of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that control growth and survival.
Case Studies
Several studies have documented the efficacy of this compound in vitro:
- Study on Antimicrobial Efficacy : A study synthesized various pyrrole derivatives and tested their antimicrobial properties against a range of pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Screening : Another study evaluated the anticancer potential of pyrrole derivatives, including the target compound, against multiple cancer cell lines. The findings revealed a significant reduction in cell viability at low micromolar concentrations, suggesting a promising lead for further development .
Q & A
Q. What are the recommended synthetic routes for 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example:
- Step 1 : Pyrrole ring formation via Paal-Knorr or Hantzsch synthesis, using precursors like β-keto esters and ammonia derivatives.
- Step 2 : Trifluoromethylation using reagents such as CF₃Cu or CF₃SiMe₃ under catalytic conditions (e.g., Pd catalysis).
- Step 3 : Introduction of the isopropyl group via alkylation or nucleophilic substitution. Key conditions include temperature control (0–100°C), anhydrous solvents (THF, DMF), and catalysts like Lewis acids (e.g., BF₃·OEt₂) .
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NH₃, β-keto ester, 80°C | 60–75 | |
| 2 | CF₃Cu, Pd(PPh₃)₄, DMF | 50–65 | |
| 3 | Isopropyl bromide, K₂CO₃ | 70–85 |
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and isopropyl protons (δ ~1.2–1.5 ppm as a doublet) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) and detects fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, particularly for crystalline derivatives .
Q. How can researchers ensure purity during synthesis?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Employ solvents like ethanol or acetonitrile for high-purity crystals.
- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction yields be optimized for trifluoromethyl group introduction?
- Catalyst Screening : Test Pd, Cu, or Ag catalysts to enhance CF₃ transfer efficiency. For example, Pd(OAc)₂ with ligands (Xantphos) improves cross-coupling yields .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like CsF enhance reactivity .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Case Study : Compare the target compound with analogs (e.g., 1-Methyl-5-(3-trifluoromethylphenyl)-1H-pyrrole-2-carboxylic acid).
- Meta vs. Para Trifluoromethyl : Meta-substitution (as in the target) enhances lipophilicity (logP ~2.4) and target binding affinity compared to para .
- Isopropyl vs. Methyl : Bulkier substituents improve metabolic stability but may reduce solubility.
Q. How to resolve contradictions in NMR data during characterization?
- Scenario : Discrepancies in chemical shifts between synthesized and literature values.
- Solutions :
- Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent.
- Dynamic Effects : Check for rotamers (e.g., hindered rotation of the isopropyl group) causing split peaks.
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts .
Q. What computational methods support the design of derivatives with improved properties?
- DFT Calculations : Predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact on pyrrole reactivity) .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) to guide functional group placement .
- ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and bioavailability .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Process Optimization :
- Batch vs. Flow Chemistry : Transition from batch to continuous flow for exothermic steps (e.g., CF₃ introduction).
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
- Safety Protocols : Handle fluorinated reagents in fume hoods with HF-resistant equipment .
Q. How to validate biological activity in vitro?
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
